2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide
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Overview
Description
2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide is a synthetic organic compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide typically involves the bromination of thiophene derivatives followed by amination and subsequent amidation reactions. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting brominated thiophene is then subjected to nucleophilic substitution with a suitable amine, followed by amidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to yield the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of the target compound.
(2-Bromothiophen-3-yl)methanamine: Another brominated thiophene derivative with similar reactivity.
Uniqueness
2-[(5-Bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-[(5-bromothiophen-3-yl)methylamino]-2,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c1-7(2)11(3,10(13)15)14-5-8-4-9(12)16-6-8/h4,6-7,14H,5H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIVDLUKHUVJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)NCC1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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